![molecular formula C11H14F3N3O2S B1387324 Ethyl 2-piperazino-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate CAS No. 1048913-30-9](/img/structure/B1387324.png)
Ethyl 2-piperazino-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate
Overview
Description
The description of a chemical compound typically includes its IUPAC name, molecular formula, and structural formula. It may also include information about its appearance (solid, liquid, color, etc.) and any distinctive odors .
Synthesis Analysis
Synthesis analysis involves detailing the chemical reactions used to synthesize the compound. This includes the starting materials, reagents, catalysts, and conditions such as temperature and pressure .Molecular Structure Analysis
Molecular structure analysis involves determining the arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .Chemical Reactions Analysis
This involves studying the chemical reactions that the compound undergoes. This includes understanding the reactants, products, and the conditions under which the reaction occurs .Physical And Chemical Properties Analysis
This involves studying properties such as melting point, boiling point, solubility, density, and reactivity with other substances .Mechanism of Action
Target of Action
A structurally similar compound, zardaverine, a dual-selective phosphodiesterase (pde) 3/4 inhibitor, has been shown to have antitumor activity against hepatocellular carcinoma . The antitumor activity of Zardaverine is independent of PDE3/4 inhibition and intracellular cAMP levels .
Mode of Action
Zardaverine, a similar compound, has been shown to induce g0/g1 phase cell cycle arrest of sensitive hepatocellular carcinoma cells through dysregulating cell cycle-associated proteins, including cdk4, cdk6, cdk2, cyclin a, cyclin e, p21, and rb . Notably, Rb expression was reversely related to the cell sensitivity to Zardaverine .
Biochemical Pathways
The likely mechanism of action underlying the selective antitumor activity of zardaverine may be related to its regulation of rb or rb-associated signaling in cell cycles .
Safety and Hazards
properties
IUPAC Name |
ethyl 2-piperazin-1-yl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14F3N3O2S/c1-2-19-9(18)7-8(11(12,13)14)16-10(20-7)17-5-3-15-4-6-17/h15H,2-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XADDUHHBEZGUSE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)N2CCNCC2)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14F3N3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-piperazino-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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